2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide
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Overview
Description
2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide is a synthetic organic compound that features a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formylation: The brominated thiophene is then subjected to formylation to introduce the formamido group.
Amidation: The formylated intermediate is reacted with N-(cyanomethyl)-N-propylacetamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chlorothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide
- 2-[(5-fluorothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide
- 2-[(5-iodothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide
Uniqueness
The uniqueness of 2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide lies in its brominated thiophene ring, which can impart distinct chemical and physical properties compared to its chlorinated, fluorinated, or iodinated analogs
Properties
IUPAC Name |
5-bromo-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-2-6-16(7-5-14)11(17)8-15-12(18)9-3-4-10(13)19-9/h3-4H,2,6-8H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSPVUPZPNJPPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CNC(=O)C1=CC=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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